Cas no 2097926-09-3 (6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one)

6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core linked to a substituted piperidine moiety. Its structural complexity, including the trifluoromethylpyridine group, suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic route ensures reproducibility, while its purity and stability under standard conditions support its use in rigorous research applications.
6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one structure
2097926-09-3 structure
Product name:6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
CAS No:2097926-09-3
MF:C17H19F3N4O
MW:352.354173898697
CID:5461412

6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
    • 6-methyl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
    • 6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C17H19F3N4O/c1-12-2-5-16(25)24(22-12)11-13-6-8-23(9-7-13)15-4-3-14(10-21-15)17(18,19)20/h2-5,10,13H,6-9,11H2,1H3
    • InChI Key: UJYCMCDYFLAOPT-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=C1)N1CCC(CN2C(C=CC(C)=N2)=O)CC1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 553
  • XLogP3: 2.5
  • Topological Polar Surface Area: 48.8

6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6594-1852-2μmol
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
2μmol
$57.0 2023-09-07
Life Chemicals
F6594-1852-3mg
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
3mg
$63.0 2023-09-07
Life Chemicals
F6594-1852-15mg
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
15mg
$89.0 2023-09-07
Life Chemicals
F6594-1852-20mg
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
20mg
$99.0 2023-09-07
Life Chemicals
F6594-1852-5μmol
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
5μmol
$63.0 2023-09-07
Life Chemicals
F6594-1852-5mg
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
5mg
$69.0 2023-09-07
Life Chemicals
F6594-1852-10mg
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
10mg
$79.0 2023-09-07
Life Chemicals
F6594-1852-25mg
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
25mg
$109.0 2023-09-07
Life Chemicals
F6594-1852-30mg
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
30mg
$119.0 2023-09-07
Life Chemicals
F6594-1852-2mg
6-methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
2097926-09-3
2mg
$59.0 2023-09-07

Additional information on 6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Research Brief on 6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS: 2097926-09-3)

The compound 6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS: 2097926-09-3) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridazinone and trifluoromethylpyridine moieties, has garnered significant attention due to its potential therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a valuable subject for further research and development.

Recent investigations into the compound have focused on its role as a potent and selective inhibitor of certain kinase enzymes, which are critical in the regulation of cellular signaling pathways. Preliminary in vitro and in vivo studies have demonstrated its efficacy in modulating these pathways, suggesting potential applications in oncology and inflammatory diseases. The compound's ability to bind with high affinity to its target enzymes, coupled with its favorable pharmacokinetic profile, underscores its therapeutic potential. Researchers have also highlighted its synthetic accessibility, which facilitates further optimization and scale-up for clinical development.

One of the key findings from recent studies is the compound's remarkable selectivity for its intended biological targets, minimizing off-target effects and reducing the likelihood of adverse side effects. This selectivity is attributed to the strategic incorporation of the trifluoromethylpyridine group, which enhances binding specificity. Additionally, the pyridazinone core has been shown to contribute to the compound's stability and bioavailability, addressing common challenges in drug development. These attributes make the compound a promising lead for the design of next-generation therapeutics.

Further research has delved into the structural-activity relationships (SAR) of the compound, revealing critical insights into how modifications to its chemical structure can influence its biological activity. For instance, variations in the piperidinylmethyl substituent have been shown to significantly impact the compound's potency and selectivity. These findings provide a robust foundation for the rational design of derivatives with improved pharmacological properties. Computational modeling and molecular docking studies have also been employed to elucidate the binding interactions between the compound and its target enzymes, offering a deeper understanding of its mechanism of action.

In conclusion, 6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS: 2097926-09-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its promising biological activity, make it a compelling candidate for further investigation. Ongoing research aims to explore its therapeutic potential in greater detail, with the ultimate goal of translating these findings into clinically viable treatments. As the scientific community continues to uncover the full scope of its applications, this compound is poised to play a pivotal role in the development of novel therapeutics for complex diseases.

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